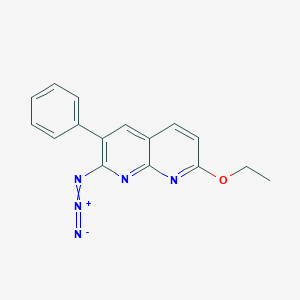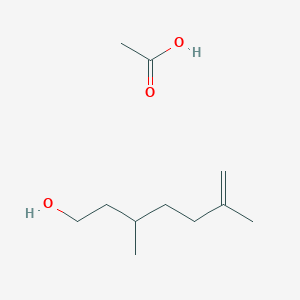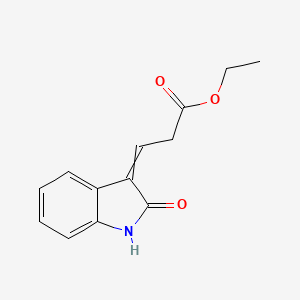
Ethyl 3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate is a compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Méthodes De Préparation
The synthesis of Ethyl 3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate typically involves the condensation of ethyl 2-oxoindoline-3-glyoxylate with appropriate reagents. One method includes the reaction of ethyl 2-oxoindoline-2-glyoxylate with o-aminophenol and o-phenylenediamine . The reaction conditions often involve refluxing in the presence of catalysts such as HOAc/HCl .
Analyse Des Réactions Chimiques
Ethyl 3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Mécanisme D'action
The mechanism of action of Ethyl 3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate involves its interaction with specific molecular targets and pathways. It can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways . The compound’s ability to bind to multiple receptors and enzymes contributes to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Ethyl 3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate can be compared with other similar compounds, such as:
- 3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,4-dihydroquinoxalin-2-one
- 2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2H-1,4-benzoxazin-3(4H)-one
These compounds share the indole moiety but differ in their additional functional groups and overall structure. The unique properties of this compound, such as its specific biological activities and synthetic versatility, make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
64515-46-4 |
|---|---|
Formule moléculaire |
C13H13NO3 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
ethyl 3-(2-oxo-1H-indol-3-ylidene)propanoate |
InChI |
InChI=1S/C13H13NO3/c1-2-17-12(15)8-7-10-9-5-3-4-6-11(9)14-13(10)16/h3-7H,2,8H2,1H3,(H,14,16) |
Clé InChI |
VBRCHXDSSMSCMU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC=C1C2=CC=CC=C2NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide](/img/structure/B14507732.png)
![1-[(3-Aminopropyl)amino]heptadecan-2-OL](/img/structure/B14507740.png)
![1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14507749.png)
![Diphenyl[(triethylsilyl)ethynyl]arsane](/img/structure/B14507752.png)
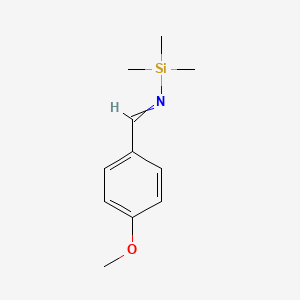

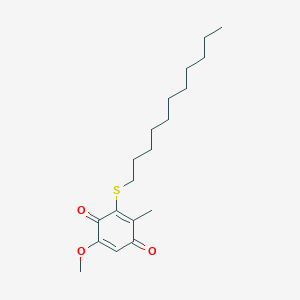
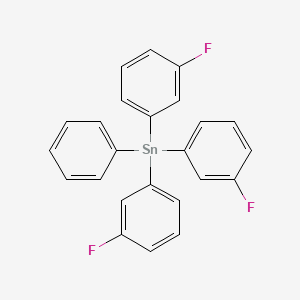
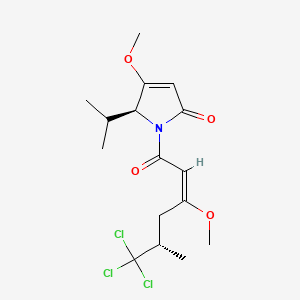

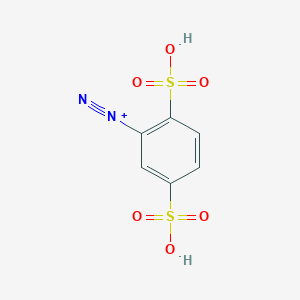
![Diethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507803.png)
